

An In-Depth Technical Guide to 2,5-dibutyl-1H-imidazole

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Compound of Interest

Compound Name: 2,5-dibutyl-1H-imidazole

Cat. No.: B15433336

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-dibutyl-1H-imidazole**, a disubstituted imidazole derivative. Due to a lack of extensive published research specifically on this compound, this document focuses on the foundational aspects of its chemical nature, plausible synthetic approaches based on established imidazole synthesis methodologies, and predicted physicochemical properties. The guide also outlines general experimental protocols and characterization techniques that would be essential for any research involving this molecule.

Introduction

Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a ubiquitous scaffold in biologically active molecules and functional materials. The unique electronic and structural properties of the imidazole ring allow for a diverse range of chemical modifications, leading to a vast library of derivatives with varied applications. **2,5-dibutyl-1H-imidazole**, with butyl groups at the 2 and 5 positions, represents a specific lipophilic analogue within this class of compounds. While the discovery and detailed history of this particular imidazole are not well-documented in readily available scientific literature, its structure suggests potential applications in areas requiring non-polar characteristics, such as organic synthesis, materials science, or as a building block for more complex molecules.

Physicochemical Properties

Quantitative data for **2,5-dibutyl-1H-imidazole** is not extensively reported. The following table summarizes available and predicted data.

Property	Value	Source
CAS Number	88346-58-1	
Molecular Formula	C ₁₁ H ₂₀ N ₂	
Molecular Weight	180.29 g/mol	
Synonym	2,4-dibutylimidazole*	
Predicted LogP	3.09	
Predicted PSA	28.68 Å ²	

*Note: The synonym "2,4-dibutylimidazole" is likely a typographical error in the source, as the primary name and CAS number correspond to the 2,5-disubstituted isomer.

Synthesis of Imidazoles: General Methodologies

While a specific, detailed experimental protocol for the synthesis of **2,5-dibutyl-1H-imidazole** is not readily available in the searched literature, its synthesis can be approached through established methods for creating disubstituted imidazoles. The choice of method would depend on the availability of starting materials and desired scale.

Radziszewski Synthesis

One of the oldest and most versatile methods for imidazole synthesis is the Radziszewski reaction. This one-pot, multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Conceptual Experimental Protocol for **2,5-dibutyl-1H-imidazole** via Radziszewski Synthesis:

- Reactant Preparation:
 - 1,2-Dicarbonyl Compound: 5,6-Decanedione would be the required diketone.

- Aldehyde: Valeraldehyde (pentanal) would provide the butyl group at the 2-position.
- Ammonia Source: Ammonium acetate or aqueous ammonia.
- Reaction:
 - In a round-bottom flask, dissolve 5,6-decanedione (1 equivalent) and valeraldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
 - Add an excess of ammonium acetate (e.g., 3-5 equivalents).
 - Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Weidenhagen Synthesis

The Weidenhagen synthesis offers an alternative route, typically involving the reaction of an α -hydroxyketone with an aldehyde in the presence of ammonia and a copper salt catalyst.

Conceptual Experimental Protocol for **2,5-dibutyl-1H-imidazole** via Weidenhagen Synthesis:

- Reactant Preparation:
 - α -Hydroxyketone: 5-Hydroxy-6-decanone.

- Aldehyde: Valeraldehyde.
- Ammonia Source: Aqueous ammonia.
- Catalyst: Copper(II) acetate or another suitable copper salt.
- Reaction:
 - Combine 5-hydroxy-6-decanone (1 equivalent), valeraldehyde (1 equivalent), and the copper catalyst in a reaction vessel.
 - Add an excess of aqueous ammonia.
 - Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
- Work-up and Purification:
 - Follow a similar work-up and purification procedure as described for the Radziszewski synthesis.

Characterization

To confirm the identity and purity of synthesized **2,5-dibutyl-1H-imidazole**, a combination of spectroscopic techniques would be employed.

Technique	Expected Observations
^1H NMR	Signals corresponding to the two butyl groups (methyl, methylene protons) and the imidazole ring proton. The chemical shifts and coupling patterns would be characteristic of the proposed structure.
^{13}C NMR	Resonances for the carbon atoms of the two butyl groups and the three distinct carbon atoms of the imidazole ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (180.29 m/z).
FT-IR Spectroscopy	Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, and C=N and C=C stretching of the imidazole ring.

Potential Applications and Future Research

Given the lipophilic nature imparted by the two butyl chains, **2,5-dibutyl-1H-imidazole** could be investigated for several applications:

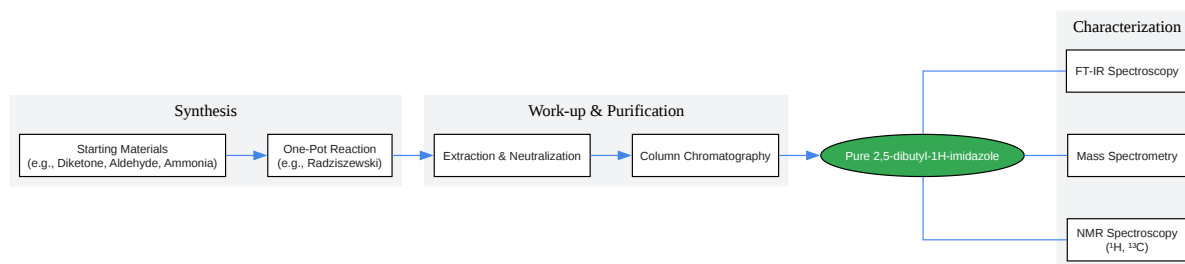
- **Corrosion Inhibitors:** Long-chain alkyl imidazoles have shown promise as corrosion inhibitors for various metals.
- **Ligands in Catalysis:** The nitrogen atoms in the imidazole ring can coordinate with metal centers, making it a potential ligand for catalytic applications in organic synthesis.
- **Building Block for Pharmaceuticals:** The imidazole core is a key component in many pharmaceuticals. This derivative could serve as a starting material for the synthesis of more complex, biologically active molecules.
- **Ionic Liquids:** N-alkylation of the imidazole would lead to the formation of imidazolium salts, which are a class of ionic liquids with tunable properties.

Further research is required to synthesize and characterize **2,5-dibutyl-1H-imidazole** to fully understand its properties and explore its potential in these and other areas.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **2,5-dibutyl-1H-imidazole**.

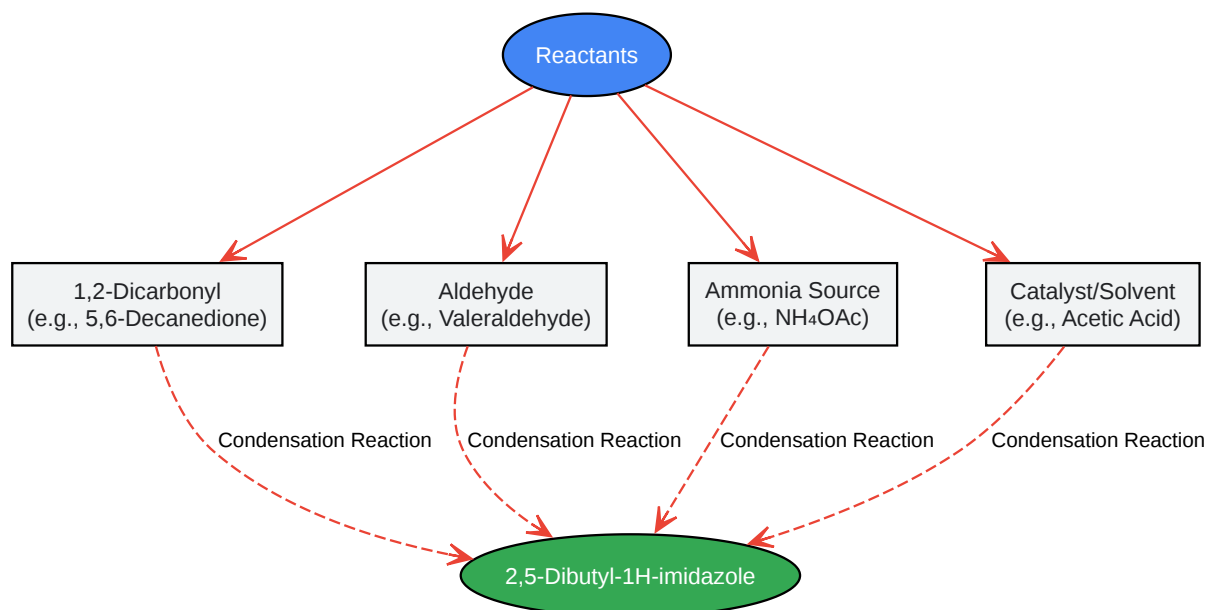


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Caption: Generalized workflow for the synthesis and characterization of **2,5-dibutyl-1H-imidazole**.

Logical Relationship of Imidazole Synthesis Components

This diagram illustrates the logical relationship between the components in a generalized multi-component reaction for imidazole synthesis.



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Caption: Components for the synthesis of **2,5-dibutyl-1H-imidazole** via a multi-component reaction.

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